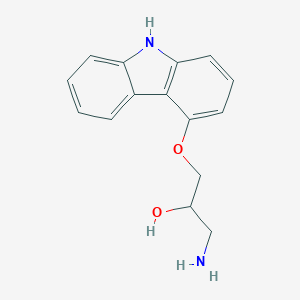

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol

Description

Significance of the Carbazole (B46965) Motif in Bioactive Compounds

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic drugs. researchgate.netnih.govrsc.org First isolated from coal tar in 1872, the carbazole structure consists of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring. nih.govnumberanalytics.comnih.gov This arrangement imparts a rigid, planar geometry and unique electronic properties that facilitate interactions with various biological targets. echemcom.com

Carbazole derivatives have demonstrated a remarkable spectrum of pharmacological activities. echemcom.commdpi.comwisdomlib.org These include:

Anticancer: Several carbazole-containing compounds, such as ellipticine (B1684216) and alectinib, have been developed as anticancer agents. nih.govechemcom.comresearchgate.net They can exert their effects through mechanisms like DNA intercalation, and inhibition of topoisomerase and protein kinases. nih.gov

Antimicrobial: The carbazole framework is found in naturally occurring antibiotics like carbazomycins. echemcom.com Synthetic derivatives have also shown potent antibacterial and antifungal properties. nih.govechemcom.com

Anti-inflammatory and Antioxidant: Many carbazole derivatives exhibit significant anti-inflammatory and antioxidant activities. echemcom.commdpi.com

Neuroprotective: The carbazole scaffold has been investigated for its potential in treating neurodegenerative diseases. numberanalytics.comechemcom.com

Antidiabetic: Certain carbazole derivatives have shown promise in modulating glucose metabolism and have been explored as potential treatments for diabetes. mdpi.com

The versatility of the carbazole motif allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. researchgate.net

Table 1: Selected Biological Activities of Carbazole Derivatives

| Biological Activity | Examples of Carbazole-Containing Compounds | Therapeutic Area |

|---|---|---|

| Anticancer | Ellipticine, Alectinib, Midostaurin | Oncology |

| Antimicrobial | Carbazomycins, Murrayanine | Infectious Diseases |

| Anti-inflammatory | N-phenylacetamide-functionalized carbazoles | Inflammation |

| Antidiabetic | Azatetrahydrocarbazole derivatives | Metabolic Disorders |

| Neuroprotective | Various synthetic derivatives | Neurology |

Overview of Propanolamine (B44665) Derivatives in Pharmaceutical Research

Propanolamines are a class of organic compounds characterized by a propyl chain containing both a hydroxyl (-OH) and an amino (-NH2) group. wikipedia.org Specifically, aryloxypropanolamines, which feature an aromatic ring linked to the propanolamine side chain via an ether bond, are of immense pharmaceutical importance. researchgate.net This structural motif is the hallmark of one of the most successful classes of cardiovascular drugs: the beta-adrenergic receptor antagonists, commonly known as beta-blockers. researchgate.netontosight.ai

The propanolamine side chain is crucial for the pharmacological activity of these drugs. researchgate.net The secondary alcohol and the amine group are key features for binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. researchgate.netontosight.ai This blockade results in a reduction in heart rate, blood pressure, and cardiac contractility, making these compounds effective in the management of various cardiovascular conditions. ontosight.aidrugbank.com

Prominent examples of propanolamine-based drugs include:

Propranolol: A non-selective beta-blocker used to treat hypertension, angina, and arrhythmias. ontosight.ainih.gov

Atenolol: A selective beta-1 blocker primarily used for hypertension. wikipedia.org

Metoprolol: Another selective beta-1 blocker used for a range of cardiovascular conditions. wikipedia.org

The chemical structure of the aromatic portion and the substituent on the amino group can be modified to alter the drug's selectivity for different beta-receptor subtypes (β1 and β2), its duration of action, and its metabolic profile. researchgate.netresearchgate.net

Historical Context and Therapeutic Relevance of Carbazole-Propanolamine Hybrid Structures

The logical progression of medicinal chemistry led to the combination of the pharmacologically rich carbazole scaffold with the clinically proven propanolamine side chain. This hybridization aimed to create novel compounds with unique therapeutic profiles, potentially combining the properties of both parent structures.

The most prominent and successful example of a carbazole-propanolamine hybrid is Carvedilol (B1668590) . nih.govdrugbank.com Approved by the FDA in 1995, Carvedilol is a non-selective beta-blocker that also exhibits alpha-1 adrenergic blocking activity. nih.govdrugbank.comnih.gov This dual mechanism of action contributes to its potent antihypertensive effects through both decreased cardiac output (beta-blockade) and vasodilation (alpha-blockade). drugbank.comwikipedia.org

Carvedilol is widely used in the treatment of:

Congestive heart failure nih.govwikipedia.org

Hypertension drugbank.comnih.gov

Left ventricular dysfunction following a myocardial infarction nih.gov

The clinical success of Carvedilol has solidified the therapeutic relevance of the carbazole-propanolamine scaffold and has spurred further research into related structures.

Rationale for Academic Investigation into 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol as a Core Scaffold

The compound 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol represents the core structural backbone of Carvedilol and Carazolol, lacking the specific N-substituent that defines those particular drugs. researchgate.nettsijournals.com This primary amine serves as a crucial synthetic intermediate for the creation of a library of derivatives. tsijournals.comacs.org

The academic interest in this specific molecule stems from several key points:

Lead Compound for Novel Beta-Blockers: Using Carazolol as a lead compound, researchers have designed and synthesized a series of 1-(9H-carbazol-4-yloxy)-3-substituted amino-2-propanol compounds. researchgate.net Preliminary biological testing has shown that these compounds can inhibit isoprenaline-induced tachycardia, indicating potential β-adrenergic receptor antagonistic action. researchgate.net

Exploration of Structure-Activity Relationships (SAR): By synthesizing various derivatives with different substituents on the amino group, researchers can systematically investigate the structure-activity relationships of this class of compounds. This allows for the identification of structural features that enhance potency, selectivity, or introduce novel pharmacological activities.

Potential for Multifunctional Ligands: Given the diverse biological activities associated with the carbazole nucleus, there is a strong rationale for exploring whether new derivatives of the 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol scaffold can act as multifunctional ligands, targeting more than one biological receptor or pathway. For instance, combining beta-blocking activity with antioxidant or anti-inflammatory properties within a single molecule is a significant area of interest.

Platform for New Therapeutic Applications: While the primary focus has been on cardiovascular applications, the inherent bioactivity of the carbazole moiety suggests that derivatives of this scaffold could be explored for other therapeutic areas, such as oncology or neurodegenerative diseases.

In essence, 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is not just a chemical intermediate but a versatile platform for the discovery and development of new, potentially more effective, and safer therapeutic agents based on the proven carbazole-propanolamine hybrid structure.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUATVREIARQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565058, DTXSID701266981 | |

| Record name | 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-96-5, 143412-40-2 | |

| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72955-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Amino 3 9h Carbazol 4 Yloxy Propan 2 Ol and Its Analogs

Methodologies for the Synthesis of the Core 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol Scaffold

The principal approach to constructing the 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol core involves a two-step sequence: the formation of a reactive epoxide intermediate followed by its ring-opening with a suitable amine.

Synthesis via 4-(2,3-epoxypropoxy)-9H-carbazole Intermediates

The key intermediate, 4-(2,3-epoxypropoxy)-9H-carbazole, also known as 4-(oxiran-2-ylmethoxy)-9H-carbazole, is typically synthesized by the reaction of 4-hydroxycarbazole (B19958) with an epihalohydrin, most commonly epichlorohydrin (B41342). This etherification reaction is conducted in the presence of a base to deprotonate the phenolic hydroxyl group of the carbazole (B46965), facilitating its nucleophilic attack on the epihalohydrin.

Various solvent and base systems have been employed to optimize this reaction. For instance, the condensation can be carried out using sodium hydroxide (B78521) in a water/DMSO mixture or potassium carbonate in isopropanol. googleapis.com The choice of reaction conditions can influence the yield and purity of the resulting epoxide. One eco-friendlier approach utilizes isopropyl alcohol in the presence of an aqueous inorganic base like sodium hydroxide, achieving yields as high as 84%.

| Starting Materials | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 4-hydroxycarbazole, Epichlorohydrin | Sodium Hydroxide | Water / DMSO | 45°C | googleapis.com |

| 4-hydroxycarbazole, (R)-(-)-epichlorohydrin | Potassium Carbonate | Isopropanol (IPA) | Reflux (355 K) | jocpr.com |

| 4-hydroxycarbazole, Epichlorohydrin | Potassium Hydroxide | Acetonitrile | Room Temperature | nih.gov |

| 4-hydroxycarbazole, Epichlorohydrin | Sodium Hydroxide | Aqueous Isopropyl Alcohol | 10°C - 30°C |

Epoxy Ring Opening Reactions with Amine Sources

The formation of the final aminopropanol (B1366323) scaffold is achieved through the nucleophilic ring-opening of the 4-(2,3-epoxypropoxy)-9H-carbazole intermediate. This reaction involves the addition of an amine, which attacks one of the carbon atoms of the oxirane ring, leading to the formation of the desired β-amino alcohol. A variety of primary and secondary amines can be used, allowing for the synthesis of a wide range of analogs. nih.gov

A common challenge in this step, particularly when using primary amines, is the formation of a significant "bis-impurity". googleapis.comderpharmachemica.com This side product arises from the reaction of the newly formed secondary amine of the desired product with a second molecule of the epoxide intermediate. googleapis.com Strategies to mitigate this include using a large excess of the starting amine or employing alternative synthetic routes that involve protecting groups. googleapis.comderpharmachemica.com The reaction is typically carried out in solvents like ethanol (B145695) or ethylene (B1197577) glycol dimethyl ether at elevated temperatures. nih.govgoogle.com

| Amine Source | Solvent | Temperature | Resulting Product Class | Reference |

|---|---|---|---|---|

| 2-(2-methoxyphenoxy)ethanamine | Ethanol / Ethylene Glycol Dimethyl Ether | 65°C - 85°C | Carvedilol (B1668590) | nih.govderpharmachemica.com |

| Butan-1-amine | Ethylene Glycol Dimethyl Ether | 80°C | N-butyl analog | nih.gov |

| 2-Phenylethylamine | Ethanol | 65°C | N-(2-phenylethyl) analog | nih.gov |

| Aqueous Ammonia (B1221849) | Methanol | Ambient | Primary amine (and bis-impurity) | googleapis.com |

Stereoselective Synthetic Pathways for Enantiomeric Forms

The biological activity of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol derivatives is often stereospecific. For instance, the β-receptor blocking activity of the (S)-enantiomer of Carvedilol is significantly higher than that of the (R)-enantiomer. jocpr.com Therefore, stereoselective synthesis is crucial.

Enantiomerically pure forms are typically prepared by using optically pure starting materials. A common strategy involves using enantiomerically pure epichlorohydrin for the initial etherification of 4-hydroxycarbazole. For example, the synthesis of (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole, an intermediate for S-Carvedilol, is achieved using (R)-(-)-epichlorohydrin. During this SN2 reaction, an inversion of configuration occurs at the chiral carbon atom, yielding the desired (S)-epoxide. jocpr.com Subsequent ring-opening of this chiral epoxide with an amine proceeds with high stereoselectivity, yielding the final product as a single enantiomer.

Strategies for Functionalization at the Amino Moiety

Modification of the amino group of the 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol scaffold allows for the fine-tuning of its chemical properties. These modifications primarily involve alkylation, arylation, or conversion to amides and ureas.

Alkylation and Arylation Reactions

Direct alkylation of the primary amine formed from ring-opening with ammonia is possible, but a more controlled approach often involves the use of N-protected amines during the epoxy ring-opening step. This strategy is also a key method for preventing the formation of the bis-impurity common with primary amines. derpharmachemica.com

In this approach, a secondary amine bearing a removable protecting group, such as a benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) group, is reacted with the epoxide intermediate. google.comtsijournals.com For example, N-[2-(2'-methoxyphenoxy)-ethyl]-benzylamine can be used to open the epoxide ring, yielding an N-benzyl protected tertiary amine. google.com This protecting group can then be removed in a subsequent step, typically via catalytic hydrogenation (e.g., using Palladium on carbon), to yield the desired secondary amine with high purity. google.com Similarly, N-tosyl protected amines can be used, with the tosyl group being removed later using reagents like magnesium in methanol. jocpr.com

| Protecting Group | N-Protected Amine Example | Deprotection Method | Reference |

|---|---|---|---|

| Benzyl (Bn) | N-[2-(2'-methoxyphenoxy)-ethyl]-benzylamine | Catalytic Hydrogenation (H₂, Pd/C) | google.com |

| p-Methoxybenzyl (PMB) | 2-(2-methoxyphenoxy)-N-(4-methoxybenzyl)ethanamine | Not specified | tsijournals.com |

| Tosyl (Ts) | 2-(2-methoxyphenoxy)-N-tosylethanamine | Magnesium in Methanol | jocpr.com |

Synthesis of Amide and Urea (B33335) Derivatives

The secondary amine of the 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol scaffold can be converted into amide and urea derivatives through standard synthetic transformations.

Amide Synthesis: Amide derivatives can be formed by reacting the secondary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. Research has shown that amides of these compounds can also form through reaction with carboxylic acids present as excipients in solid-state formulations. For example, heating a solid mixture of Carvedilol with citric acid resulted in the formation of citric acid amides. nih.gov Another approach to creating an amide analog involves reacting 4-hydroxycarbazole with ethyl chloroacetate, followed by hydrolysis to the corresponding acid, which can then be coupled to an amine. acs.org

Urea Synthesis: Urea derivatives are typically synthesized by reacting the secondary amine with an isocyanate (R-N=C=O). This reaction is generally high-yielding and leads to the formation of a trisubstituted urea. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used. In this two-step, one-pot procedure, the amine first reacts with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to produce the final urea derivative. These established methods provide a reliable pathway for converting the amino group into a urea functionality, further diversifying the chemical space of these analogs.

Intramolecular Cyclization to Heterocyclic Systems (e.g., Oxazinane Derivatives)

Intramolecular cyclization represents a powerful strategy for the synthesis of complex heterocyclic systems from linear precursors. While direct intramolecular cyclization of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol to form oxazinane derivatives is not extensively detailed in the literature, the principles of such transformations can be understood from analogous reactions. For instance, the synthesis of 1,3-oxazinane-2,5-diones has been successfully achieved through the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. frontiersin.orgnih.govresearchgate.net

This process typically involves the protonation of a diazo compound by a Brønsted acid, which generates a diazonium intermediate. frontiersin.org Subsequently, an intramolecular nucleophilic attack from a nearby carboxyl group occurs, leading to the release of nitrogen gas and the formation of a cyclic ammonium (B1175870) intermediate. frontiersin.org This intermediate is then converted into the final oxazinanone product. frontiersin.org The reaction is often promoted by catalysts such as silica-supported perchloric acid (HClO₄) in a solvent like methanol, offering a metal-free and environmentally friendly approach. frontiersin.orgnih.govresearchgate.net

The application of similar principles to derivatives of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol could potentially yield novel heterocyclic structures. By first modifying the primary amino group to incorporate a suitable pendant nucleophile, a subsequent acid- or metal-catalyzed cyclization could be envisioned to construct fused or spirocyclic systems incorporating the carbazole backbone. The synthesis of various N-heterocycles, including pyrroles, indoles, and carbazoles, can also be achieved through the intramolecular cyclization of organic azides, often mediated by transition metal complexes. researchgate.netmdpi.com

Chemical Modifications of the Carbazole Nucleus

The carbazole nucleus of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is a prime target for chemical modification to alter the compound's properties. Strategies involve substitution on the aromatic rings and on the nitrogen atom.

Exploration of Substituent Effects on the Carbazole Ring

Modifying the substituents on the carbazole ring has been shown to significantly influence the properties of its derivatives, such as carvedilol. The antioxidant activity, for example, is known to reside mainly in the carbazole moiety. nih.gov Research has demonstrated that the introduction of a hydroxyl group at specific positions on the carbazole ring can lead to an increase in antioxidant activity. nih.gov

Another strategic modification involves introducing a fluorine atom at position 8 of the carbazole ring. arizona.edunih.gov This substitution is designed to block a critical metabolic pathway, which could potentially increase the compound's biological half-life. arizona.edunih.gov These findings highlight the importance of the substitution pattern on the carbazole core for tailoring the molecule's characteristics.

| Substituent | Position on Carbazole Ring | Observed Effect | Reference |

|---|---|---|---|

| Hydroxyl Group (-OH) | Various | Increased antioxidant activity | nih.gov |

| Fluorine Atom (-F) | Position 8 | Designed to block a metabolic pathway and potentially increase half-life | arizona.edunih.gov |

N-Substitution Strategies on the Carbazole Nitrogen

The nitrogen atom of the carbazole ring offers a versatile handle for chemical derivatization. N-substituted carbazoles have been synthesized to explore new chemical space and biological activities. nih.govmdpi.comresearchgate.net A common synthetic route involves the reaction of carbazole with various dibromoalkanes (e.g., 1,3-dibromopropane, 1,4-dibromobutane) in the presence of a base like sodium hydroxide to yield N-alkylbromide substituted carbazoles. nih.gov These intermediates can then be reacted with imidazole (B134444) or substituted benzimidazoles to form N-substituted carbazole-imidazole hybrids. nih.gov

Further derivatization can be achieved by reacting these hybrids with alkyl or phenacyl bromides to synthesize a diverse library of N-substituted carbazole imidazolium (B1220033) salts. nih.gov Other N-substitution strategies include the synthesis of carbamates and sulfonamides. mdpi.comresearchgate.net For instance, N-substituted carbamates and sulfonamides have been prepared from 4-(oxiran-2-ylmethoxy)-9H-carbazole, demonstrating the feasibility of introducing a wide range of functional groups at the nitrogen position. mdpi.com

| N-Substituent Type | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| N-Alkyl-imidazole Hybrids | Two-step: N-alkylation followed by reaction with imidazole derivatives | Dibromoalkanes, NaOH, Imidazole/Benzimidazole | nih.gov |

| N-Alkyl-imidazolium Salts | Alkylation of N-substituted carbazole-imidazole hybrids | Alkyl bromides, Phenacyl bromides | nih.gov |

| Carbamates | Reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with isocyanates or chloroformates | Substituted phenyl/aliphatic isocyanates | mdpi.com |

| Sulfonamides | Reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with sulfonyl chlorides | Substituted phenyl sulfonyl chlorides | mdpi.com |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

A comprehensive suite of analytical techniques is essential for the unambiguous structural elucidation and purity assessment of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol and its derivatives.

For structural verification, a combination of spectroscopic methods is employed. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular framework. mdpi.comresearchgate.net Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups present in the molecule. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF-MS), confirms the elemental composition and molecular weight. mdpi.com Elemental analysis (CHN analysis) further validates the empirical formula. mdpi.com

For determining the three-dimensional structure and stereochemistry, X-ray crystallography is the definitive technique. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as intermolecular interactions like hydrogen bonding. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to complement experimental data by calculating theoretical spectroscopic data and optimizing molecular geometry. mdpi.comresearchgate.net

Purity assessment relies heavily on chromatographic techniques. The synthesis of carvedilol, a closely related compound, is often accompanied by impurities that must be identified and controlled. researchgate.netconnectjournals.com High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product and quantifying any impurities. The development of reference standards for known impurities is crucial for accurate analytical monitoring. researchgate.netconnectjournals.com

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| ¹H & ¹³C NMR | Structural Elucidation | Carbon-hydrogen framework, chemical environment of atoms | mdpi.comresearchgate.net |

| FT-IR Spectroscopy | Functional Group Identification | Presence of O-H, N-H, C-O, aromatic C-H bonds | mdpi.comresearchgate.net |

| Mass Spectrometry (TOF-MS) | Molecular Weight Determination | Exact mass, molecular formula confirmation | mdpi.com |

| X-ray Crystallography | 3D Structure Determination | Molecular conformation, crystal packing, hydrogen bonding | nih.govresearchgate.net |

| HPLC | Purity Assessment | Quantification of main compound and impurities | researchgate.netconnectjournals.com |

| Elemental Analysis | Empirical Formula Confirmation | Percentage of C, H, N | mdpi.com |

Process Optimization and Scalability Considerations in Synthesis

The industrial-scale synthesis of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol derivatives like carvedilol requires robust and optimized processes to ensure high yield, purity, and cost-effectiveness. A significant challenge in the synthesis is the formation of process-related impurities, particularly the bis-impurity (Impurity B), which can form in substantial amounts. derpharmachemica.com

The innovator's synthetic approach for carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. derpharmachemica.com A major drawback of this method is the formation of Impurity B, which can constitute 10-15% of the product after isolation, posing significant purification challenges. derpharmachemica.com

| Synthetic Approach | Key Step / Strategy | Advantage | Disadvantage | Reference |

|---|---|---|---|---|

| Innovator's Process | Direct reaction of epoxide with primary amine | Fewer steps | Significant formation of Impurity B (10-15%) | derpharmachemica.com |

| Optimized Process 1 | Protection of intermediate halohydrin with Acetyl or TBDMS group | Avoids Impurity B formation, improved yield, easier process | Adds protection/deprotection steps | derpharmachemica.com |

| Optimized Process 2 | Use of N-p-methoxybenzyl (PMB) protected amine | Avoids Impurity B, high purity of final product | Adds protection/deprotection steps | tsijournals.com |

Mechanistic Investigations and Molecular Interaction Studies

Receptor Binding Kinetics and Thermodynamic Characterization

The binding of ligands based on the 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol scaffold to adrenergic receptors is a high-affinity process characterized by distinct kinetic and thermodynamic properties. Studies on Carazolol, a close analog, indicate a slow receptor dissociation rate, which contributes to its potent and sustained biological effects. nih.gov

Kinetic analyses of 3HCarazolol binding to β-adrenergic receptors have suggested a two-step interaction model. This model posits an initial, rapidly reversible, low-affinity association between the ligand and the receptor, which is followed by an isomerization step that forms a high-affinity, slowly reversible complex. nih.govahajournals.org This two-phase interaction highlights a dynamic process of conformational change upon ligand binding.

Thermodynamic studies, often employing van't Hoff analysis, help to delineate the forces driving this binding. While specific thermodynamic data for binding to adrenergic receptors is not extensively published, studies on the interaction of Carvedilol (B1668590) with serum albumins show that hydrogen bonds and van der Waals forces are the primary drivers of complex formation. iaea.orgresearchgate.net In these interactions, the enthalpy change (ΔH) and entropy change (ΔS) were both found to be negative, indicating that the binding is an enthalpy-driven process. iaea.org Similar forces are expected to govern the interaction with the target receptor. For example, the chiral separation of Carvedilol enantiomers has been found to be an entropy-driven process under certain chromatographic conditions. nih.gov

Table 1: Illustrative Thermodynamic Parameters for Carvedilol Binding to Serum Albumin

| Parameter | Value (for HSA) | Value (for BSA) | Indication |

|---|---|---|---|

| ΔH (kJ mol⁻¹) | -16.13 | -17.52 | Exothermic reaction, involvement of hydrogen bonds/van der Waals forces |

| ΔS (J mol⁻¹ K⁻¹) | 38.93 | 36.54 | Increased disorder, suggesting hydrophobic interactions |

| ΔG (kJ mol⁻¹) | -27.72 | -28.43 | Spontaneous binding process |

Note: Data is for Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) and is illustrative of the types of forces involved in molecular recognition. Data from reference iaea.org.

Molecular Interactions with Biological Targets

The precise orientation of the 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol scaffold within the receptor's binding pocket is dictated by a combination of hydrogen bonding and hydrophobic interactions.

The propanolamine (B44665) side chain is critical for anchoring the molecule within the binding site of β-adrenergic receptors. Crystal structures and molecular docking studies of derivatives like Carvedilol and Carazolol have identified key hydrogen bonding interactions. nih.govnih.gov The hydroxyl group on the propanol (B110389) chain and the secondary amine are primary hydrogen bond donors and acceptors. These groups form a conserved network of interactions with key residues in the receptor, such as Asp113 in transmembrane helix 3 (TM3) and Ser203, Ser204, and Ser207 in TM5. nih.govresearchgate.netunivr.it The interaction with Asp113, in particular, is a hallmark of β-blocker binding. univr.it

The large, aromatic carbazole (B46965) ring system is the primary contributor to hydrophobic interactions. researchgate.net This flat, rigid structure fits into a hydrophobic pocket within the receptor, forming van der Waals contacts and potential π-π stacking interactions with aromatic residues. researchgate.net Molecular docking studies of simplified carbazole derivatives have shown that the side chain can also engage in hydrophobic interactions with residues such as Val1139, further stabilizing the ligand-receptor complex. mdpi.com The hydrophobic effect is a significant driving force for the initial recognition and binding of this class of compounds to their target receptors. researchgate.net

Table 2: Key Molecular Interactions with β-Adrenergic Receptor Residues

| Molecular Moiety | Type of Interaction | Interacting Receptor Residues (Example) |

|---|---|---|

| Amine Group (-NH-) | Hydrogen Bond (Salt Bridge) | Asp113 (TM3) |

| Hydroxyl Group (-OH) | Hydrogen Bond | Ser203, Ser207 (TM5) |

| Carbazole Ring | Hydrophobic / van der Waals | Val1139, Phenylalanine residues |

| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Asn312 (TM7) |

The 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol structure contains a chiral center at the C2 position of the propanol chain. Biological activity is highly dependent on the stereochemistry at this center, demonstrating stereospecific ligand-receptor recognition. nih.govahajournals.org

For Carvedilol, the S(-) enantiomer is a potent non-selective β-blocker and an α1-blocker, whereas the R(+) enantiomer possesses only the α1-blocking activity. nih.govdrugbank.com This indicates that the specific spatial orientation of the hydroxyl and amino groups of the S(-) enantiomer is essential for effective binding and antagonism at β-adrenergic receptors. Similarly, the S(-) isomer of Carazolol is substantially more potent in binding to β-receptors than the R(+) isomer. ahajournals.org In PET imaging studies, the uptake of the R(+) enantiomer of Carazolol was found to be non-receptor-specific, further emphasizing that only the S(-) configuration is correctly recognized by the receptor's binding site. nih.gov

Table 3: Stereoselectivity of Carvedilol and Carazolol

| Compound | Enantiomer | Primary Activity |

|---|---|---|

| Carvedilol | (S)-Carvedilol | β-Blocker and α1-Blocker |

| (R)-Carvedilol | α1-Blocker only | |

| Carazolol | (S)-Carazolol | Potent β-Blocker |

| (R)-Carazolol | Significantly less potent / non-specific binding |

Modulation of Cellular Signaling Pathways

Binding of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol derivatives to adrenergic receptors initiates or inhibits a cascade of intracellular signaling events. The specific pathways modulated depend on the receptor subtype and the unique signaling profile of the ligand.

cAMP Pathway : As antagonists at β-adrenergic receptors, these compounds classically block the Gs protein-mediated activation of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govclinpgx.org This reduction in intracellular cAMP levels is the primary mechanism behind their effects on heart rate and contractility. derangedphysiology.com However, some derivatives like Carvedilol exhibit more complex behavior, sometimes leading to cAMP elevation through β2-AR signaling or acting as an inverse agonist to decrease basal cAMP levels. researchgate.netresearchgate.net

PI3K/Akt Pathway : Carvedilol has been shown to be a "biased ligand," meaning it can selectively activate certain signaling pathways while blocking others. nih.govnih.gov It can promote the coupling of the β1-adrenergic receptor to a Gi protein-PI3K-Akt signaling cascade. nih.gov This biased signaling is independent of the classical Gs-cAMP pathway and can lead to the activation of nitric oxide synthase 3 (NOS3), contributing to cardioprotective effects. nih.gov It has also been proposed that Carvedilol stimulates β-arrestin-dependent signaling, which can involve the PI3K/Akt pathway. nih.gov

JAK/STAT Pathway : The direct modulation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway by 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol or its derivatives is not well-documented in current literature. While crosstalk between G-protein coupled receptor pathways and JAK/STAT signaling exists, a direct regulatory role for this class of compounds has not been established and remains an area for future investigation.

Structure-Activity Relationship (SAR) Derivation for Specific Biological Targets

Structure-activity relationship (SAR) studies reveal how chemical modifications to the 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol scaffold influence its biological activity.

The Propanolamine Side Chain : This feature is essential for β-adrenergic antagonism. As noted, the (S)-stereochemistry of the hydroxyl group is critical for high-affinity binding. nih.gov The nature of the substituent on the amino group dictates selectivity and potency. Small alkyl groups like isopropyl (as in Carazolol) confer potent β-blockade. Larger, more complex side chains, such as the 2-(2-methoxyphenoxy)ethyl group in Carvedilol, introduce additional pharmacological activities, notably α1-adrenergic blockade. drugbank.com

The Carbazole Ring : The carbazole nucleus is a key contributor to the high binding affinity, primarily through hydrophobic interactions. mdpi.com Studies investigating simplified analogs, such as indole (B1671886) derivatives, have shown that while they can fit into the binding site, the full carbazole structure is important for optimal receptor affinity and potent antagonism. mdpi.comresearchgate.net Modifications to the carbazole ring itself, such as substitution, can modulate potency and introduce other activities.

Table 4: Summary of Structure-Activity Relationships

| Structural Feature | Modification | Impact on Activity |

|---|---|---|

| Propanolamine Stereocenter | (S)-Configuration | Essential for potent β-blockade |

| (R)-Configuration | Greatly reduced or absent β-blockade | |

| Amine Substituent | Small Alkyl Group (e.g., Isopropyl) | Potent, selective β-blockade (e.g., Carazolol) |

| Bulky Arylethyl Group | Adds α1-blocking activity (e.g., Carvedilol) | |

| Aromatic Core | Simplification (e.g., to Indole) | Generally reduces binding affinity at β-receptors |

Influence of Substituents on the Propanolamine Side Chain

The propanolamine side chain of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is a critical determinant of its interaction with adrenergic receptors. Structure-activity relationship studies have elucidated the specific requirements for substituents on this chain to elicit potent biological activity. For optimal beta-adrenergic blocking activity, a secondary amine is essential. pharmacy180.com

The nature of the alkyl group attached to the terminal amino nitrogen significantly influences potency. Bulky aliphatic groups, such as isopropyl or tert-butyl groups, are typically found on the amino function of aryloxypropanolamine beta-receptor antagonists and are crucial for high-affinity receptor binding. pharmacy180.com Furthermore, N,N-disubstitution generally leads to a decrease in beta-blocking activity. However, activity can be maintained when specific moieties like phenylethyl, hydroxyphenylethyl, or methoxyphenylethyl are added to the amine. pharmacy180.com The protonable amino group in the side-chain is also thought to be involved in the compound's cardioprotective effects by acting as a mild uncoupler of mitochondrial oxidative phosphorylation through a proton-shuttling mechanism. researchgate.netresearchgate.net

The stereochemistry of the side chain is paramount. The hydroxyl-bearing carbon atom must possess the (S) configuration for optimal affinity to the beta-receptor. pharmacy180.com The enantiomer with the (R) configuration is reported to be approximately 100 times less potent in this regard. pharmacy180.com This highlights the stereospecific nature of the interaction between the propanolamine side chain and the receptor binding pocket.

Table 1: Structure-Activity Relationships of the Propanolamine Side Chain

| Structural Feature | Influence on Activity |

| Amine Group | A secondary amine is required for optimal activity. pharmacy180.com |

| N-Alkyl Substituent | Bulky groups (e.g., isopropyl, tert-butyl) enhance potency. pharmacy180.com |

| N,N-disubstitution | Generally decreases beta-blocking activity. pharmacy180.com |

| Hydroxyl Group Stereochemistry | The (S) configuration at the hydroxyl-bearing carbon is essential for high-affinity beta-receptor binding. pharmacy180.com |

Impact of Carbazole Moiety Substitutions on Activity

Research into analogues of this compound has demonstrated that substitutions on the carbazole ring can modulate its antioxidant activity. The introduction of a hydroxyl group at specific positions on the phenyl ring of the carbazole moiety can lead to an increase in antioxidant effect. nih.gov This enhanced activity correlates positively with the protective effects observed against neuronal death mediated by hydroxyl radicals. nih.gov

Furthermore, modifications to the carbazole ring have been explored to alter the compound's metabolic profile. For instance, the introduction of a fluorine atom at position 8 of the carbazole ring has been proposed as a strategy to block a critical metabolic pathway, potentially increasing the compound's half-life without altering its primary pharmacological activity. nih.gov

Table 2: Influence of Carbazole Moiety and its Substitutions

| Moiety/Substituent | Primary Associated Activity | Effect of Substitution |

| Carbazole Ring | Antioxidant and free radical scavenging. nih.govnih.gov | Not applicable. |

| Hydroxyl Group | Increased antioxidant activity. nih.gov | Enhances protective effects against oxidative stress. nih.gov |

| Fluorine Atom | Potential to block metabolic pathways. nih.gov | Designed to increase the compound's half-life. nih.gov |

Enantiomeric Specificity in Biological Responses

The beta-adrenoceptor blocking activity resides almost exclusively in the S(-) enantiomer. nih.govnih.govrxreasoner.comwikipedia.org This is a common feature among beta-blocking agents, where the (S) configuration of the propanolamine side chain is crucial for effective interaction with beta-receptors. pharmacy180.com

In contrast, both the R(+) and S(-) enantiomers possess alpha-1 adrenoceptor blocking activity, which contributes to the compound's vasodilatory effects. nih.govwikipedia.org This dual action of blocking both alpha and beta-adrenergic receptors is a distinguishing feature of the compound. While both enantiomers are equipotent as alpha-blockers, the R(+) enantiomer is essentially a pure alpha-1 blocker, as it lacks significant beta-blocking capabilities. tandfonline.com Additionally, the potent antioxidant properties associated with the carbazole moiety are present in both enantiomers. researchgate.netrxreasoner.com

This stereospecific pharmacology is critical to the compound's mechanism of action. The combination of the S(-) enantiomer's potent beta-blockade and the alpha-blocking activity of both enantiomers results in a unique hemodynamic profile. nih.gov

Table 3: Biological Activities of Enantiomers

| Activity | S(-) Enantiomer | R(+) Enantiomer |

| Beta-Adrenoceptor Blockade | Yes (Potent) nih.govnih.govrxreasoner.comwikipedia.org | No / Negligible tandfonline.com |

| Alpha-1 Adrenoceptor Blockade | Yes nih.govwikipedia.org | Yes (Equipotent to S(-) enantiomer) tandfonline.comnih.gov |

| Antioxidant Effect | Yes researchgate.netrxreasoner.com | Yes researchgate.netrxreasoner.com |

Computational Chemistry and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a ligand to a target receptor.

Molecular docking studies on Carvedilol (B1668590), a compound containing the 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol moiety, have been conducted to predict its interaction with various biological targets. These simulations provide critical information on binding affinity, which is often expressed as a docking score or binding energy in kcal/mol.

For instance, in a drug repurposing study, Carvedilol was docked against several proteins of the SARS-CoV-2 virus. nih.govresearchgate.netnih.gov The results indicated a strong binding affinity for the RNA-dependent RNA polymerase (RdRp), with a notable docking score of -10.0 kcal/mol. nih.govresearchgate.netnih.gov This affinity was found to be higher than that of the reference antiviral drug, remdesivir, which scored -9.1 kcal/mol in the same system. nih.gov The binding affinities of Carvedilol's metabolites with RdRp were also calculated, with O-desmethyl carvedilol showing the highest affinity at -10.1 kcal/mol. nih.govresearchgate.netnih.gov

Beyond viral proteins, the primary targets for this class of compounds are adrenergic receptors. The crystal structure of Carvedilol bound to a thermostabilized avian β1-adrenergic receptor (PDB ID: 4AMJ) provides a definitive view of its binding mode. rcsb.org Carvedilol is known to be a non-selective antagonist of β1 and β2 adrenergic receptors and an α1 adrenergic receptor antagonist. wikipedia.org Experimental binding affinity (Ki) values for Carvedilol have been reported as 0.32 nM for the human β1-adrenergic receptor and between 0.13 to 0.40 nM for the β2-adrenergic receptor. wikipedia.org Computational studies have also identified potential interactions with the serotonin (B10506) 2A (5-HT2A) receptor, for which in vitro experiments confirmed a high nanomolar affinity. nih.gov

| Ligand | Target Receptor | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Carvedilol | SARS-CoV-2 RdRp | -10.0 | nih.govresearchgate.netnih.gov |

| O-desmethyl carvedilol | SARS-CoV-2 RdRp | -10.1 | nih.govresearchgate.netnih.gov |

| 8-hydroxyl carvedilol | SARS-CoV-2 RdRp | -10.0 | nih.govresearchgate.netnih.gov |

| 1-hydroxyl carvedilol | SARS-CoV-2 RdRp | -9.8 | nih.govresearchgate.netnih.gov |

| 4-hydroxyl carvedilol | SARS-CoV-2 RdRp | -9.8 | nih.govresearchgate.netnih.gov |

| 3-hydroxyl carvedilol | SARS-CoV-2 RdRp | -9.7 | nih.govresearchgate.netnih.gov |

| 5-hydroxyl carvedilol | SARS-CoV-2 RdRp | -9.7 | nih.govresearchgate.netnih.gov |

| Carvedilol | SARS-CoV-2 3CL/Mpro | -7.2 | nih.gov |

| Carvedilol | SARS-CoV-2 ACE2 | -8.0 | nih.gov |

The stability of a ligand-receptor complex is determined by specific interactions with amino acid residues in the binding pocket. Docking simulations are crucial for identifying these key residues.

In the crystal structure of Carvedilol bound to the β1-adrenoceptor, the ligand is shown to interact with additional residues in extracellular loop 2 and transmembrane helix 7 compared to other beta-blockers, which may be related to its unique signaling properties. rcsb.org

In the docking study against SARS-CoV-2 proteins, the carbazole (B46965) and anisole (B1667542) rings of Carvedilol were found to form Pi-Pi stacking interactions with the residue HIE41 in the main protease (Mpro) binding site. researchgate.net For the more potent interaction with RdRp, several key residues were identified as forming hydrogen bonds and other non-covalent interactions that stabilize the complex. For example, residue D36 was noted for forming a hydrogen bond with 5-hydroxyl carvedilol, while R132 formed a hydrogen bond with 8-hydroxyl carvedilol. nih.gov These specific interactions underscore the molecular basis for the observed binding affinities.

| Target Receptor | Ligand | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| β1-Adrenoceptor | Carvedilol | Residues in extracellular loop 2 & transmembrane helix 7 | General Interaction | rcsb.org |

| SARS-CoV-2 Mpro | Carvedilol | HIE41 | Pi-Pi Stacking | researchgate.net |

| SARS-CoV-2 RdRp | 5-hydroxyl carvedilol | D36 | Hydrogen Bond | nih.gov |

| SARS-CoV-2 RdRp | 8-hydroxyl carvedilol | R132 | Hydrogen Bond | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability of ligand-receptor complexes and the influence of the surrounding environment.

To validate the stability of docked poses, MD simulations are performed. These simulations track the movements of atoms in the complex over a specific period, typically nanoseconds. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed.

In a 100 ns simulation of the Carvedilol-RdRp complex, the system reached a relatively stable stage, confirming the stability predicted by the docking study. nih.govnih.gov Analysis of the RMSF, which measures the fluctuation of atoms around their average position, further supported the stability of the complex. nih.gov Such simulations confirm that the ligand remains stably bound within the target's binding pocket throughout the simulation time, lending confidence to the predicted binding mode. nih.govnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is valuable for studying molecular geometry, vibrational frequencies, and other electronic properties.

DFT studies have been applied to Carvedilol and related structures to understand their conformational profiles and electronic properties. acs.orgresearchgate.net A comprehensive analysis of Carvedilol's conformational hypersurface using DFT discovered a set of nine distinct low-energy conformers. acs.org Seven of these conformers were characterized by a novel tetracentric spiro-type structure, which is stabilized by intramolecular hydrogen bonds involving the positively charged nitrogen group. acs.org

In another study, DFT calculations at the DFT-6311G level were used to analyze Carvedilol-receptor molecular complexes. researchgate.net The results, including the calculation of the HOMO-LUMO energy gap, showed significant agreement with experimental polarographic studies, validating the theoretical approach for evaluating drug-receptor interactions. researchgate.net Furthermore, DFT has been used to calculate and confirm experimental FT-IR spectra for similar carbazole-containing Schiff bases, demonstrating its accuracy in predicting vibrational properties. mdpi.com

Conformational Analysis and Potential Energy Hypersurface (PEHS) Calculations

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis of "1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol" and its parent structures, such as the S-4-(2-hydroxypropoxy)carbazol fragment, has been performed using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These studies explore the molecule's potential energy hypersurface (PEHS), which maps the energy of the molecule as a function of its geometry.

By calculating the PEHS, researchers can identify the most stable low-energy conformations (minima) and the energy barriers between them. For the carbazole-containing fragment of the related compound Carvedilol, DFT conformational analysis was conducted at the B3LYP/6-31G(d) level of theory in a vacuum and in various solvents. researchgate.net The analysis of the PEHS in a vacuum revealed 19 distinct converged minima. researchgate.net The stability of these conformers was found to be significantly influenced by intramolecular hydrogen bonding. researchgate.net The global minimum conformation was characterized by specific torsional angles, with χ1, χ2, and χ3 in the anti position and χ10 in the gauche position. researchgate.net

Such calculations are crucial for understanding how the molecule might orient itself when approaching a biological target. The flexibility of the propan-2-ol side chain, connected to the rigid carbazole ring system, allows the molecule to adopt various shapes, and PEHS calculations help to determine which of these are energetically favorable. researchgate.net

Quantum Mechanical Characterization of Electronic Properties

Quantum mechanical calculations are used to describe the electronic structure of a molecule, providing insights into its reactivity and intermolecular interactions. For derivatives and related structures of "1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol", computational studies have been performed to elucidate electronic properties. mdpi.comresearchgate.net

Methods such as DFT are employed to calculate properties like the molecular electrostatic potential (MEP) and Mulliken charge distribution. mdpi.comresearchgate.net The MEP provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for predicting how the molecule will interact with biological macromolecules, such as receptors or enzymes, through electrostatic interactions. In a study on a related carbazole Schiff base, computational analysis was performed at the DFT/B3LYP/6-311++G(d) level of theory to determine MEP and Mulliken charges. mdpi.comresearchgate.net These analyses help to understand the sites most likely to be involved in hydrogen bonding or other non-covalent interactions, which are fundamental to molecular recognition and binding affinity.

Cheminformatics and Bioinformatics Approaches

Cheminformatics and bioinformatics integrate computational methods with chemical and biological data to accelerate drug discovery. These approaches are instrumental in designing new ligands, predicting their behavior in biological systems, and understanding their interactions with targets.

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based design principles have been applied to the development of compounds structurally related to "1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol".

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that bind to the target. For instance, new "1-(9H-carbazol-4-yloxy)-3-substituted amino-2-propanol" compounds have been designed and synthesized using Carazolol as a lead compound. researchgate.net By analyzing the structure-activity relationships (SAR) of a series of active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity, guiding the design of new, potentially more potent molecules.

Structure-Based Drug Design: When the 3D structure of the target protein is available, as is the case for adrenergic receptors, structure-based design becomes a powerful tool. Molecular docking simulations can predict how a ligand, such as "(2S)-1-(9H-Carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol", fits into the receptor's binding site. These simulations help to visualize and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the binding pocket. mdpi.com This information is invaluable for optimizing the ligand's structure to improve its binding affinity and selectivity.

In Silico ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. nih.govnih.gov Various computational models are used to estimate these properties for compounds like "1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol" and its derivatives. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the compound's potential for oral bioavailability. mdpi.com For example, in silico ADMET studies on novel carbazole derivatives have been performed to evaluate their pharmacokinetic properties, suggesting which compounds may possess favorable profiles for further development. nih.gov

| ADMET Property | Predicted Outcome for Carbazole Derivatives | Computational Method/Principle |

|---|---|---|

| Absorption | Favorable intestinal absorption predicted for many derivatives. | Based on calculations of water solubility and cell permeability (e.g., Caco-2). mdpi.com |

| Distribution | Moderate to high plasma protein binding is often predicted. | Calculated based on lipophilicity and other molecular descriptors. |

| Metabolism | Prediction of susceptibility to metabolism by Cytochrome P450 (CYP) enzymes. Some derivatives show no inhibition of key isoenzymes like CYP3A4. mdpi.com | Docking studies with CYP enzyme structures or QSAR models. mdpi.com |

| Excretion | Primarily predicted to be through metabolism and subsequent renal or biliary clearance. | Based on overall physicochemical properties and metabolic stability. |

| Toxicity | Generally predicted to have low acute oral toxicity. nih.gov | Based on computational models trained on extensive toxicological databases. nih.gov |

Prediction of Pharmacodynamic Features

Computational methods are also employed to predict the pharmacodynamic features of "1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol" analogues, specifically how they interact with their biological targets to elicit a pharmacological response. The primary mechanism of action for many of these compounds is the antagonism of β-adrenergic receptors. researchgate.net

Molecular docking studies can predict the binding affinity and orientation of these compounds within the receptor's active site. mdpi.com By comparing the predicted binding modes of different derivatives, researchers can rationalize observed differences in their biological activity. For example, preliminary biological tests on a series of "1-(9H-carbazol-4-yloxy)-3-substituted amino-2-propanol" compounds showed that they could inhibit isoprenaline-induced tachycardia, a characteristic of β-adrenergic antagonism. researchgate.net Computational models can help explain why certain substitutions on the amino group lead to enhanced activity, perhaps by forming additional favorable interactions with the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. temple.edu For a class of compounds like "1-(9H-carbazol-4-yloxy)-3-substituted amino-2-propanol", a QSAR model could be developed to predict their β-blocking activity based on various molecular descriptors.

These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

While a specific QSAR study focused solely on "1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol" is not detailed in the provided context, the principles are widely applied to its analogues. For instance, studies on related series have shown that modifications to the substituent on the amino group significantly affect β-blocking potency. researchgate.net A QSAR model could quantify this relationship, potentially revealing that a certain combination of size, hydrophobicity, and hydrogen bonding capacity in the substituent is optimal for activity. Such a model would be a valuable predictive tool for designing new analogues with improved potency.

Advanced Research Perspectives and Future Directions

Design and Synthesis of Multi-Target Ligands Based on the Scaffold

The traditional "one-drug, one-target" paradigm has proven insufficient for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and cardiovascular conditions. researchgate.netnih.gov This has led to the rise of multi-target drug discovery, a strategy that designs single molecules to interact with multiple specific biological targets. nih.govspringernature.com The 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol scaffold is particularly well-suited for this approach, as exemplified by carvedilol (B1668590), which exhibits both β-adrenergic blocking and calcium channel regulating activities. nih.govresearchgate.net

The design of Multi-Target-Directed Ligands (MTDLs) often involves creating hybrid molecules that combine pharmacophores from different parent compounds into a single entity. nih.gov This strategy aims to enhance therapeutic efficacy, reduce the potential for drug resistance, and lower the risk of side effects associated with polypharmacy. nih.govnih.gov For instance, carbazole (B46965) derivatives have been designed as hybrid anticancer agents that modulate multiple pathways simultaneously. nih.gov The inherent versatility of the carbazole ring system allows for the incorporation of various functional groups, enabling the fine-tuning of a compound's activity across different targets. ontosight.airesearchgate.net Researchers are exploring the synthesis of novel derivatives based on this scaffold to simultaneously target key proteins implicated in complex diseases, a strategy that holds significant promise for future therapeutics. researchgate.netnih.gov

Exploration of Novel Carbazole-Propanolamine Hybrid Architectures

Significant research is dedicated to the synthesis and evaluation of new analogues based on the carbazole-propanolamine framework to optimize therapeutic effects and explore new pharmacological activities. acs.orgacs.org Structure-Activity Relationship (SAR) studies on carvedilol have shown that modifications to its three principal subunits—the carbazole core, the linker chain with the β-amino alcohol, and the second aromatic moiety (originally a catechol)—are well-tolerated and can lead to compounds with novel properties. acs.org

One notable area of exploration is the development of analogues with distinct pharmacological profiles. For example, researchers have synthesized carvedilol analogues that retain the ability to inhibit store-overload-induced calcium release (SOICR), a key antiarrhythmic mechanism, while having minimal β-blocking activity. nih.govresearchgate.netnih.gov This separation of activities allows for more tailored therapeutic applications. The analogue VK-II-86, for instance, effectively prevents stress-induced ventricular tachyarrhythmias without the significant bradycardic effects of a potent β-blocker, showcasing the potential of these hybrid architectures. nih.govresearchgate.net

These investigations demonstrate that the carbazole-propanolamine scaffold can be systematically modified to produce compounds with tailored activities. The table below summarizes key findings from SAR studies on carvedilol analogues.

| Compound Modification | Target Activity | Key Findings |

| Carbazole Moiety | SOICR Inhibition | Alterations to the carbazole ring are generally tolerated without complete loss of activity. |

| Linker Chain | SOICR Inhibition | The β-amino alcohol functionality is a critical component for activity. |

| Catechol Moiety | α-Blockade & SOICR | Replacing the catechol can diminish α-blocking properties while potentially retaining SOICR inhibition. |

| Overall Structure | β-Blockade & SOICR | It is possible to design analogues that separate the β-blocking and SOICR-inhibiting effects of the parent compound. |

Radiosynthesis and Positron Emission Tomography (PET) Imaging Applications for Receptor Mapping

The adaptability of the carbazole scaffold extends to diagnostic applications, particularly in the field of molecular imaging. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level. This is achieved by administering a molecule of interest that has been labeled with a positron-emitting radioisotope.

Researchers have successfully developed a fluorinated PET tracer, designated as [¹⁸F]1a, based on a carbazole scaffold for imaging cannabinoid receptor subtype 2 (CB₂) receptors in the central nervous system. nih.gov This radioligand demonstrated high affinity for the CB₂ receptor and high selectivity over the CB₁ subtype. nih.gov Although the initial tracer showed rapid biotransformation, this work highlights the significant potential of using 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol derivatives as templates for developing PET radiotracers. nih.gov Future research in this area will likely focus on modifying the scaffold to improve metabolic stability while retaining high receptor affinity and selectivity, enabling more accurate mapping and quantification of target receptors in both preclinical research and clinical diagnostics.

Development of Innovative Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of novel drugs based on the 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol scaffold also depends on the development of efficient and sustainable synthetic methods. Current synthetic routes often rely on classical techniques such as the Fischer indole (B1671886) synthesis for the carbazole core and nucleophilic substitution to attach the propanolamine (B44665) side chain. nih.govnih.gov While effective, these methods can sometimes involve harsh reaction conditions or multiple steps that may not be ideal for large-scale production or environmentally friendly chemistry.

Synergistic Integration of Experimental and Computational Research in Future Drug Discovery Efforts

The future of drug discovery for complex diseases relies heavily on the integration of computational and experimental approaches. researchgate.netresearchgate.net Computational tools are becoming indispensable for accelerating the design and optimization of new multi-target ligands based on scaffolds like 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol. springernature.com

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are used to predict how newly designed molecules will interact with their biological targets. springernature.comnih.gov These in silico methods allow researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for chemical synthesis and biological testing, saving significant time and resources. researchgate.netresearchgate.net For example, reinforcement learning coupled with deep generative models is being explored to design target-specific inhibitors from a starting scaffold atom by atom. arxiv.org This synergy, where computational predictions guide experimental work and experimental results refine computational models, creates a powerful feedback loop that dramatically enhances the efficiency and success rate of the drug discovery process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol, and what are their key intermediates?

- Methodology : The compound is synthesized via nucleophilic substitution or epoxide ring-opening reactions. A common approach involves reacting 4-(oxiranylmethoxy)-9H-carbazole with amines like 2-(2-methoxyphenoxy)ethylamine in aprotic solvents (e.g., THF) using catalysts such as Lewis acids . Alternative routes utilize 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol or its brominated analog, which reacts with amino-protected intermediates followed by deprotection . Key intermediates include 4-(oxiranylmethoxy)-9H-carbazole and benzyl-protected amines.

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

- Methodology : Infrared (IR) spectroscopy (KBr pellet method) confirms functional groups like hydroxyl and amine . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H and ¹³C) are critical for verifying molecular weight and connectivity . Polymorphism analysis via X-ray diffraction (XRD) is recommended due to the compound’s crystalline variability, which impacts solubility and bioavailability .

Q. What are the known polymorphic forms of the compound, and how do they impact pharmacological studies?

- Methodology : Carvedilol analogs, including this compound, exhibit polymorphism, with distinct melting points and dissolution profiles. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify stable forms. Researchers must standardize polymorphs during preclinical testing to ensure reproducibility in pharmacokinetic assays .

Advanced Research Questions

Q. How to design experiments to optimize reaction yields in the synthesis of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol?

- Methodology : Use a factorial design to test variables: solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., ZnCl₂), and temperature. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Evidence suggests aprotic solvents with Lewis acids improve epoxide ring-opening efficiency . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) removes by-products like bis-alkylated impurities .

Q. How to resolve contradictions in reported bioactivity data across different studies?

- Methodology : Discrepancies in antimicrobial or β-blocker activity may arise from enantiomeric purity or impurity profiles. Replicate assays under standardized conditions (e.g., MIC testing for antifungals ). Use chiral HPLC to verify enantiomeric excess (e.g., R vs. S forms) . Cross-reference impurity profiles using LC-MS; for example, Related Compound B (bis-carbazolyl derivative) can antagonize bioactivity if present above 0.1% .

Q. What strategies are effective in mitigating racemization during enantiomer-specific synthesis?

- Methodology : To preserve chirality, avoid high temperatures (>50°C) and strongly acidic/basic conditions. Use chiral auxiliaries (e.g., benzyl-protected amines) during epoxide ring-opening . Monitor racemization via polarimetry or chiral stationary phase HPLC. Evidence shows that low-temperature reactions (<40°C) in aprotic solvents reduce epoxide ring-opening racemization .

Q. How to address discrepancies in spectroscopic data when characterizing novel derivatives?

- Methodology : Contradictory NMR/IR data may stem from solvent effects or tautomerism. For example, carbazole NH protons exhibit variable chemical shifts in DMSO-d₆ vs. CDCl₃ . Use deuterated solvents consistently and compare with computational models (DFT calculations). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve connectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.